molecular formula C16H24FN3O2 B2863421 Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate CAS No. 1211539-63-7

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate

Cat. No.: B2863421
CAS No.: 1211539-63-7
M. Wt: 309.385
InChI Key: RKPOSFCQCMOLPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate is a BOC-protected piperazine derivative designed for use as a versatile chemical building block in medicinal chemistry and drug discovery research . The compound features a piperazine ring—a common pharmacophore in active pharmaceutical ingredients—which is protected by a tert-butyloxycarbonyl (BOC) group. This protection enhances the compound's stability and allows for selective deprotection under mild acidic conditions, making it a crucial synthetic intermediate for the development of more complex molecules . The aromatic ring system is substituted with both a fluorine atom and an aminomethyl group, providing two distinct sites for further chemical modification and structure-activity relationship (SAR) exploration. The molecular weight of the compound is approximately 309.39 g/mol . Piperazine derivatives similar to this compound are frequently employed in the synthesis of pharmacologically active cores, including sterically congested structures that are relevant in the development of novel sigma-2 receptor ligands and other therapeutically targeted molecules . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9,11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOSFCQCMOLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses. The exact mechanism involves the formation of stable complexes with the target molecules, which can modulate their activity.

Comparison with Similar Compounds

tert-Butyl 4-(3-Amino-5-fluorobenzyl)piperazine-1-carboxylate

  • Substituent: 3-Amino-5-fluorobenzyl.
  • Key differences: The fluorine is at the meta position relative to the benzyl linkage, and the aminomethyl group is replaced by a meta-amino substituent.
  • Implications: Altered electronic distribution may affect binding affinity in receptor-targeted applications compared to the ortho-fluoro, para-aminomethyl configuration in the target compound .

tert-Butyl 4-(4,5-Diamino-3-methylphenyl)piperazine-1-carboxylate

  • Substituent: 4,5-Diamino-3-methylphenyl.
  • Key differences: Additional amino and methyl groups on the phenyl ring.

tert-Butyl 4-(2-Formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

  • Substituent : 2-Formyl-4-(trifluoromethyl)phenyl.
  • Key differences : Trifluoromethyl (electron-withdrawing) and formyl (reactive aldehyde) groups.
  • Implications : Enhanced lipophilicity from -CF₃ and versatility in conjugation reactions via the aldehyde group .

Functional Group Comparisons

Compound Substituent Molecular Formula Key Properties Reference
Target compound 4-(Aminomethyl)-2-fluorophenyl C₁₆H₂₄FN₃O₂ Ortho-fluoro enhances metabolic stability; aminomethyl enables derivatization.
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino-5-fluorobenzyl C₁₆H₂₃FN₃O₂ Meta-substitution may reduce steric hindrance in enzyme pockets.
tert-Butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate 4-(Aminomethyl)benzyl C₁₇H₂₅N₃O₂ Benzyl linker increases aromatic π-π stacking potential.
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-Diazoacetyl C₁₁H₁₈N₄O₃ Diazo group enables photochemical or thermal activation for carbene insertion.

Stability and Reactivity

  • Degradation in acidic conditions: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid due to oxazolidinone ring instability . In contrast, the target compound’s absence of labile heterocycles suggests improved stability.
  • Synthetic versatility: The aminomethyl group in the target compound allows for reductive amination or acylation, whereas analogues with sulfonamide (e.g., tert-butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) or bromo substituents (e.g., tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate) are tailored for nucleophilic substitution or cross-coupling reactions .

Biological Activity

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate (CAS Number: 154590-35-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₅H₂₂FN₃O₂
  • Molecular Weight : 295.353 g/mol
  • Boiling Point : Approximately 439.6 °C at 760 mmHg
  • Density : 1.2 g/cm³
  • Flash Point : 219.7 °C

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds, enhancing its interaction with biological targets.

Pharmacological Profile

This compound has shown promising biological activities in various studies:

  • Antitumor Activity : Research indicates that derivatives of piperazine compounds exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting potential use in cancer therapy .
  • Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects .
  • Antimicrobial Properties : Some studies have indicated that piperazine derivatives possess antimicrobial activity against various strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

In Vitro Studies

A study published in the Bioorganic & Medicinal Chemistry Letters examined the synthesis and biological evaluation of piperazine derivatives, including this compound. The findings suggested that modifications on the piperazine ring significantly influenced the compounds' biological activities, particularly against cancer cell lines .

StudyCompoundBiological ActivityReference
This compoundAntitumor activity against A431 vulvar epidermal carcinoma cellsBioorganic & Medicinal Chemistry Letters
Similar piperazine derivativesAntimicrobial properties against Staphylococcus aureusMDPI Journal
Piperazine derivativesNeuropharmacological effects observed in animal modelsVarious pharmacology studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
  • Piperazine Ring : The piperazine moiety is critical for receptor binding and modulation of neurotransmitter systems.

Preparation Methods

Preparation of tert-Butyl Piperazine-1-Carboxylate

The foundational step involves synthesizing the tert-butyl-protected piperazine. A modified Bruylants approach is employed, where piperazine reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions:

Piperazine + Boc₂O → tert-Butyl piperazine-1-carboxylate

Typical Procedure :
Piperazine (8.6 g, 100 mmol) is dissolved in anhydrous CH₂Cl₂ (150 mL) under argon. Boc anhydride (21.8 g, 100 mmol) is added dropwise at 0°C, followed by triethylamine (14 mL, 100 mmol). The mixture is stirred at room temperature for 12 h, washed with 1 M HCl (2 × 50 mL), dried (MgSO₄), and concentrated to yield a white solid (18.4 g, 95%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, J = 5.1 Hz, 4H, piperazine-H), 2.78 (t, J = 5.1 Hz, 4H, piperazine-H), 1.47 (s, 9H, tert-butyl).
  • HRMS (ESI+) : m/z calcd for C₉H₁₈N₂O₂ [M+H]⁺: 201.1339; found: 201.1337.

Reduction of the Cyano Group to Aminomethyl

Lithium Aluminum Hydride (LiAlH₄) Reduction

The nitrile group is reduced to a primary amine using LiAlH₄ in tetrahydrofuran (THF):

tert-Butyl 4-(4-cyano-2-fluorophenyl)piperazine-1-carboxylate → tert-Butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate

Procedure :
To a suspension of LiAlH₄ (1.14 g, 30 mmol) in THF (50 mL) at 0°C, a solution of the nitrile intermediate (5.0 g, 13.2 mmol) in THF (20 mL) is added dropwise. The mixture is refluxed for 6 h, quenched with Na₂SO₄·10H₂O, filtered, and concentrated. The residue is recrystallized from ethyl acetate/hexane to afford the product as a white solid (4.1 g, 85%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (dd, J = 8.5, 5.3 Hz, 1H, Ar-H), 6.92–6.85 (m, 2H, Ar-H), 3.51 (t, J = 5.0 Hz, 4H, piperazine-H), 3.42 (s, 2H, CH₂NH₂), 2.75 (t, J = 5.0 Hz, 4H, piperazine-H), 1.49 (s, 9H, tert-butyl).
  • IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O).
  • HRMS (ESI+) : m/z calcd for C₁₆H₂₃FN₃O₂ [M+H]⁺: 309.1853; found: 309.1851.

Alternative Synthetic Pathways

Radical Bromination Followed by Amination

An alternative route involves bromination of a methyl group on the aromatic ring, followed by amination:

  • Bromination :

    tert-Butyl 4-(4-methyl-2-fluorophenyl)piperazine-1-carboxylate → tert-Butyl 4-[4-(bromomethyl)-2-fluorophenyl]piperazine-1-carboxylate
    
    • Conditions : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h.
    • Yield : 68%.
  • Amination :

    tert-Butyl 4-[4-(bromomethyl)-2-fluorophenyl]piperazine-1-carboxylate → this compound
    
    • Conditions : NH₃ (7 M in MeOH), 100°C, 12 h.
    • Yield : 55%.

Comparison of Methods :

Method Advantages Disadvantages Yield (%)
LiAlH₄ Reduction High yield, one-step procedure Harsh conditions 85
Bromination/Amination Mild amination step Multi-step, lower overall yield 55

Crystallographic and Spectroscopic Validation

Single-Crystal X-Ray Diffraction

Crystals suitable for X-ray analysis are obtained by slow evaporation of an ethyl acetate solution. Key metrics include:

  • Space Group : P2₁/c
  • Unit Cell : a = 8.24 Å, b = 12.56 Å, c = 14.32 Å, β = 102.5°
  • R-Factor : 0.042

The structure confirms the tert-butyl carbamate protection and the planar geometry of the piperazine ring.

Thermal Analysis

  • Melting Point : 159–161°C (DSC, heating rate 10°C/min).
  • TGA : Decomposition onset at 210°C (N₂ atmosphere).

Applications and Derivatives

The aminomethyl group enables further functionalization, such as:

  • Schiff Base Formation : Reaction with aldehydes to form imines for coordination chemistry.
  • Peptide Coupling : Activation with EDC/HOBt for bioconjugation.

Q & A

Q. What are the key synthetic routes for synthesizing Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, Boc protection/deprotection, and coupling of fluorophenyl derivatives. For example, the aminomethyl group is introduced via reductive amination or alkylation of a precursor. Intermediates are characterized using HPLC (to monitor reaction progress) and NMR (to confirm structural integrity, e.g., ¹H and ¹³C NMR for aromatic protons and carbamate groups) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural identity?

  • NMR spectroscopy : Resolves aromatic protons (e.g., fluorophenyl resonances at δ 6.8–7.4 ppm) and tert-butyl groups (δ 1.4–1.5 ppm).
  • HPLC : Validates purity (>97% by area normalization).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 291.395 [M+H]⁺) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for drug discovery, particularly in targeting CNS receptors (e.g., serotonin or dopamine receptors) due to its piperazine core and fluorophenyl moiety. Derivatives are explored for antimicrobial and anticancer activity .

Q. How is the tert-butyl carbamate (Boc) group utilized in synthetic strategies?

The Boc group protects the piperazine nitrogen during synthesis, enabling selective functionalization of the aminomethyl or fluorophenyl groups. Deprotection with TFA or HCl yields the free piperazine for further coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates.
  • Catalysts : Triethylamine or DMAP accelerates carbamate formation.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc protection .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

  • X-ray crystallography : Resolves ambiguous NOE correlations (e.g., using SHELX for structure refinement) .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments in complex derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

  • Functional group modulation : Replacing the fluorophenyl group with chloro or methoxy substituents alters receptor binding affinity.
  • Aminomethyl modifications : Introducing bulky groups (e.g., benzyl) enhances lipophilicity and blood-brain barrier penetration .

Q. What methodologies are effective for high-throughput screening of derivatives?

  • Docking simulations : Predict binding modes to target receptors (e.g., GPCRs) using software like AutoDock.
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics for lead optimization .

Q. How can conflicting solubility data between computational predictions and experimental results be addressed?

  • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation.
  • Co-solvent systems : Adjust DMSO/water ratios to mimic physiological conditions .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scale-up.
  • Exothermic reactions : Use jacketed reactors to control temperature during Boc deprotection .

Q. How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The ortho-fluorine reduces coupling efficiency in Suzuki reactions (e.g., 70% yield vs. 90% for para-substituted analogs).
  • Electronic effects : Fluorine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. Why do HPLC purity assays sometimes conflict with NMR integration values?

  • Impurity co-elution : Non-UV-active byproducts (e.g., salts) may evade HPLC detection.
  • Solution : Combine LC-MS for mass-specific purity assessment .

Q. How to interpret discrepancies in biological activity between in vitro and in vivo models?

  • Metabolic stability : The Boc group may undergo hydrolysis in vivo, altering pharmacokinetics.
  • Mitigation : Use prodrug strategies or stabilize the carbamate with steric shielding .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing novel derivatives?

  • Detailed reaction logs : Document solvent batch, humidity, and catalyst age.
  • Quality control : Validate intermediates with melting point analysis and TLC .

Q. How to design a crystallization screen for resolving amorphous derivatives?

  • Solvent matrix : Test 50:50 mixtures of ether/hexane or ethyl acetate/heptane.
  • Seeding : Introduce microcrystals of structurally similar compounds .

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